N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)pivalamide
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Overview
Description
2,2-DIMETHYL-N-[5-(5-OXO-1-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)-1,3,4-OXADIAZOL-2-YL]PROPANAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a tetrahydropyrrole ring, an oxadiazole ring, and a propanamide group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIMETHYL-N-[5-(5-OXO-1-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)-1,3,4-OXADIAZOL-2-YL]PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the oxadiazole ring through a cyclization reaction involving hydrazides and carboxylic acids. The tetrahydropyrrole ring can be introduced via a subsequent cyclization reaction. The final step involves the formation of the propanamide group through an amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction to industrial volumes. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,2-DIMETHYL-N-[5-(5-OXO-1-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)-1,3,4-OXADIAZOL-2-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2,2-DIMETHYL-N-[5-(5-OXO-1-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)-1,3,4-OXADIAZOL-2-YL]PROPANAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,2-DIMETHYL-N-[5-(5-OXO-1-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)-1,3,4-OXADIAZOL-2-YL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,2-DIMETHYL-5-OXO-1,3-DIOXOLANE-4-ACETIC ACID: This compound shares a similar structural motif but differs in its functional groups and overall reactivity.
N-(2,3-DIMETHYL-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRAZOL-4-YL)BENZAMIDES:
Uniqueness
2,2-DIMETHYL-N-[5-(5-OXO-1-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)-1,3,4-OXADIAZOL-2-YL]PROPANAMIDE is unique due to its combination of a tetrahydropyrrole ring, an oxadiazole ring, and a propanamide group. This unique structure provides it with distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C17H20N4O3 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
2,2-dimethyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]propanamide |
InChI |
InChI=1S/C17H20N4O3/c1-17(2,3)15(23)18-16-20-19-14(24-16)11-9-13(22)21(10-11)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,18,20,23) |
InChI Key |
MNLJEVJCWDJMRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(O1)C2CC(=O)N(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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